molecular formula C4H9N3 B086866 tert-Butyl azide CAS No. 13686-33-4

tert-Butyl azide

Cat. No. B086866
CAS RN: 13686-33-4
M. Wt: 99.13 g/mol
InChI Key: POPVVAJDCXHXJR-UHFFFAOYSA-N
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Description

Tert-Butyl azide is a chemical compound with the molecular formula C4H9N3 . It is a reagent containing an azide group and is reactive with alkyne, BCN, DBCO via Click Chemistry .


Synthesis Analysis

The synthesis of tert-Butyl azide can be achieved through a conversion of o-phenylenediamines into benzotriazoles at room temperature using tert-butyl nitrite . The optimized conditions are also well suited for the transformation of sulfonyl and acyl hydrazines into corresponding azides . A novel method has been developed that involves the protection of azido groups with di (tert-butyl) (4- (dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .


Molecular Structure Analysis

The molecular structure of tert-butyl azide has been determined by gas-phase electron diffraction and quantum chemical calculations . The HF/6-31G* and B3LYP/6-31G** calculations yielded near Cs symmetry for the tert-butyl group .


Chemical Reactions Analysis

The reaction of tert-butyl bromide with azide ion in aqueous solution is proposed to proceed by the following mechanism: (CH3)3CBr(aq) ⇌ (CH3)3C+(aq) +Br−(aq) (CH3)3C+ + N − 3 → (CH3)3CN3(aq) .


Physical And Chemical Properties Analysis

Tert-Butyl azide has a molecular formula of C4H9N3, an average mass of 99.134 Da, and a monoisotopic mass of 99.079643 Da . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 1.42, ACD/LogD (pH 5.5) is 1.92, ACD/BCF (pH 5.5) is 16.89, ACD/KOC (pH 5.5) is 263.21, ACD/LogD (pH 7.4) is 1.92, ACD/BCF (pH 7.4) is 16.89, and ACD/KOC (pH 7.4) is 263.21 .

Scientific Research Applications

  • Curtius Rearrangement for Boc-Protected Amines : The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This undergoes Curtius rearrangement, leading to tert-butyl carbamate in high yields at low temperature. This method is compatible with a variety of substrates, including malonate derivatives, facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

  • Hydrohydrazination and Hydroazidation of Olefins : Cobalt- and Manganese-catalyzed hydrohydrazination and hydroazidation of olefins using di-tert-butyl azodicarboxylate and sulfonyl azide are effective for functionalization of various olefins. The alkyl azides obtained are versatile intermediates that can be transformed into free amines or triazoles without isolation (Waser et al., 2006).

  • Conversion of Alkyl Azides to Alkyl Iodides and Aryl Azides to N-tert-Butyl Anilines : tert-Butyl iodide converts alkyl azides into iodides at room temperature, while aryl azides yield N-t-Bu anilines under the same conditions. This reveals unusual reactivity and proposes a novel mechanism for these transformations (Maury et al., 2012).

  • Evaluation of tert‐Butyl Isosteres : The study of tert‐butyl group as a common motif in medicinal chemistry, and its alternatives, for drug discovery highlights the importance of understanding the physicochemical and pharmacokinetic properties of tert-butyl and its derivatives (Westphal et al., 2015).

  • Groebke–Blackburn Reaction with tert-Butyl Isocyanide : tert-Butyl isocyanide serves as a convertible reagent in the Groebke–Blackburn multi-component reactions. The tert-butyl group's removal from the resulting compounds is efficient, demonstrating its utility in complex organic syntheses (Krasavin et al., 2008).

Future Directions

Azides are widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry . A team of researchers has developed an efficient method to prepare chemical intermediates having protected ‘azido’ groups . This new method could pave the way for the synthesis of a broad range of organonitrogens (amines and triazoles) for industrial applications .

properties

IUPAC Name

2-azido-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-4(2,3)6-7-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVVAJDCXHXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159982
Record name tert-Butyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azide

CAS RN

13686-33-4
Record name tert-Butyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
A MacKenzie, TM Klapötke, G Schultz, M Hargittai - Structural Chemistry, 1999 - Springer
… The lengthening of the C—N bond is even more pronounced in tert-butyl azide. All other organic azides show some degree of lengthening of this bond, except when the carbon bonded …
Number of citations: 3 link.springer.com
S Pohl, E Niecke, HG Schäfer - … Chemie International Edition in …, 1978 - Wiley Online Library
… By Siegfried Pohl, Edgar Niecke, and Hans-Giinther Schafer[*] We recently reported the addition of tert-butyl azide to an aminoiminophosphane and suggested that the product obtained …
Number of citations: 9 onlinelibrary.wiley.com
H Takeuchi, T Adachi, H Nishiguchi, K Itou… - Journal of the Chemical …, 1993 - pubs.rsc.org
… In the reaction of tert-butyl azide with benzene, we expected the aromatic amination by tert-butylnitrenium ion which has no capacity for the above hydride migration. But, the reaction did …
Number of citations: 24 pubs.rsc.org
LC Bateman, ED Hughes, CK Ingold - Journal of the Chemical Society …, 1940 - pubs.rsc.org
The statement that both the bimolecular and the unimolecular mechanism of substitution require essentially first-order kinetics for substitutions in which the reagent is a sufficiently …
Number of citations: 17 pubs.rsc.org
AH Obenhuber, TL Gianetti, X Berrebi… - Journal of the …, 2014 - ACS Publications
… Corresponding reactions with trimethylsilyl- or tert-butyl azide allowed the isolation of two rare intermediates prior to N 2 loss; mechanistic studies support the involvement of two …
Number of citations: 51 pubs.acs.org
S Lysenko, CG Daniliuc, PG Jones, M Tamm - Journal of Organometallic …, 2013 - Elsevier
… (10) and 4,5-dimethyl-1,3-di-tert-butylimidazolin-2-imine (14) were prepared starting from the corresponding N-heterocyclic carbenes 8 and 11 and trimethylsilyl azide or tert-butyl azide, …
Number of citations: 50 www.sciencedirect.com
A Reckziegel, C Pietzonka, F Kraus… - Angewandte Chemie …, 2020 - Wiley Online Library
… a two-coordinate cobalt(I) complex with tert-butyl azide. The complex exhibits a rather long Co−… a precatalyst for substrate dehydrogenation using tert-butyl azide as the H atom acceptor. …
Number of citations: 47 onlinelibrary.wiley.com
DHA Boom, AR Jupp, M Nieger… - … A European Journal, 2019 - Wiley Online Library
The geminal frustrated Lewis pair (FLP) tBu 2 PCH 2 BPh 2 (1) reacts with phenyl‐, mesityl‐, and tert‐butyl azide affording, respectively, six, five, and four‐membered rings as isolable …
SL Battle - 1994 - elibrary.ru
… The reaction of iron atoms with tert-butyl azide produced the compound bis($\mu$-t-butylimido) bis(1,4-di-t-butyl-tetraazanido) diiron, and the reaction of iron atoms with trimethylsilyl …
Number of citations: 0 elibrary.ru
B Rajabalitabar, HA Nguyen, FJ Chen… - European polymer …, 1995 - Elsevier
Within the context of functionalizing electrophilic chain polymerization of 2-methyl-propene (MP), the system di(1-azido-1-methylethyl)-1,4-benzene (DAMEB)/titanium tetrachloride …
Number of citations: 4 www.sciencedirect.com

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